Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-
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Overview
Description
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- is a complex organic compound belonging to the naphthofuran family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- consists of a naphthofuran core with a phenyl group and a carbonitrile group attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine to form 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. This intermediate is then subjected to Vilsmeier formylation to yield 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde . Further reactions with various nucleophiles lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potent antibacterial, antifungal, and anticancer activities.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of organic electronic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer effects could be due to the induction of apoptosis or inhibition of specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde: A closely related compound with similar biological activities.
Naphtho[1,2-b]furan-2-carboxamide: Another naphthofuran derivative with potent biological activities.
Naphtho[2,3-b]furan-4,9-dione: A compound with unique structural features and applications.
Uniqueness
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
833485-69-1 |
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Molecular Formula |
C19H11NO |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-phenylbenzo[e][1]benzofuran-2-carbonitrile |
InChI |
InChI=1S/C19H11NO/c20-12-17-18(14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-16(19)21-17/h1-11H |
InChI Key |
KMTYMZQMJHYHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C#N |
Origin of Product |
United States |
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